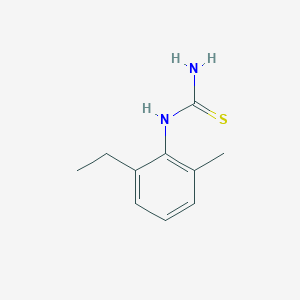

(2-Ethyl-6-methylphenyl)thiourea

Description

Contextualization of Thiourea (B124793) Chemistry

Thiourea, with the chemical formula SC(NH2)2, is an organosulfur compound structurally similar to urea (B33335), but with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution imparts distinct chemical properties, making thioureas a versatile class of compounds. They exist in tautomeric forms, the thione and the thiol form, with the thione form being more prevalent in aqueous solutions. mdpi.com

Thioureas are known to participate in a variety of chemical reactions and are used as building blocks in the synthesis of many heterocyclic compounds. researchgate.netjrespharm.com Their ability to form stable complexes with metals through the sulfur and nitrogen atoms has led to significant research in coordination chemistry. rsc.orgrsc.org

Significance of N-Substituted Thiourea Derivatives

The substitution of one or both hydrogen atoms on the nitrogen atoms of the thiourea molecule gives rise to N-substituted thiourea derivatives. These substitutions can be mono-, di-, or multi-substituted and can involve a wide range of alkyl and aryl groups. researchgate.netanalis.com.my The nature of these substituents has a profound impact on the electronic and steric properties of the thiourea molecule, which in turn influences its reactivity and biological activity.

N-substituted thioureas are a cornerstone in medicinal chemistry, with research demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. jrespharm.comanalis.com.mynih.govmdpi.com The presence of the C=S and N-H functional groups allows for hydrogen bonding, which can enhance the binding affinity of these molecules to biological targets like enzymes and proteins. analis.com.my

Specific Research Focus on (2-Ethyl-6-methylphenyl)thiourea and its Analogues

The specific focus on this compound and its analogues stems from the desire to understand the structure-activity relationships of N-substituted thioureas. The 2-ethyl-6-methylphenyl group introduces specific steric and electronic features to the thiourea molecule. Researchers investigate how these features influence the compound's chemical properties and its interactions with other molecules.

For instance, research has been conducted on various analogues where the this compound moiety is a part of a larger, more complex molecule. These studies aim to explore the potential of these compounds in various applications, driven by the unique properties conferred by the substituted phenyl ring.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 871548-20-8 |

| Molecular Formula | C10H14N2S |

| 2D Structure | [Link to structure] |

Data sourced from PubChem uni.lu

Detailed Research Findings on Analogues:

A number of analogues of this compound have been synthesized and studied. These studies often involve the reaction of 2-ethyl-6-methylaniline (B166961) with various isothiocyanates or the use of this compound as a precursor in multi-step syntheses.

For example, the synthesis of 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea involves the reaction of 2-ethyl-6-methylaniline with 5-fluoro-2-methyl-1H-indole-3-ethylamine in the presence of a thiocarbonyl reagent. This analogue combines the substituted phenyl ring with an indole (B1671886) system, which is a common scaffold in medicinal chemistry.

Another area of investigation involves the synthesis of more complex structures, such as 3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-ETHYL-6-METHYLPHENYL)-3-[(THIOPHEN-2-YL)METHYL]THIOUREA. ontosight.ai This compound features additional functional groups that can further modulate its chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-6-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-3-8-6-4-5-7(2)9(8)12-10(11)13/h4-6H,3H2,1-2H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTVQPRXZSXDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=S)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 6 Methylphenyl Thiourea

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Analysis

Specific FT-IR absorption data for (2-Ethyl-6-methylphenyl)thiourea is not available in the searched literature. A general analysis would predict characteristic vibrational modes for the functional groups present. For instance, N-H stretching vibrations for the thiourea (B124793) moiety would be expected in the region of 3100-3500 cm⁻¹. The C=S stretching vibration, a key feature of thioureas, typically appears in the range of 700-850 cm⁻¹, although its position can be influenced by surrounding substituents. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching bands would be expected in the 1450-1600 cm⁻¹ region. Without experimental data, a precise data table cannot be constructed.

Raman Spectroscopy for Molecular Vibrations

No experimental or predicted Raman spectroscopy data for this compound could be found. Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds. One would expect to observe the symmetric vibrations of the aromatic ring and the C=S bond, which are often strong in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not available. A qualitative prediction would suggest the presence of signals for the aromatic protons on the phenyl ring, the NH and NH₂ protons of the thiourea group, and the aliphatic protons of the ethyl and methyl substituents. The chemical shifts and splitting patterns of the aromatic protons would depend on their positions relative to the ethyl and thiourea groups. The ethyl group would exhibit a characteristic quartet and triplet pattern. The methyl group would appear as a singlet. The NH protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Specific ¹³C NMR chemical shift data for this compound is not documented in the available resources. A predicted spectrum would show a signal for the C=S carbon in the downfield region, typically around 180-200 ppm. Aromatic carbon signals would appear in the approximate range of 110-150 ppm. The aliphatic carbons of the ethyl and methyl groups would resonate in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

As no one-dimensional NMR data is available, there is consequently no information on two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for this compound. These techniques are crucial for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure by identifying through-bond connectivities.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The theoretical monoisotopic mass of this compound (C₁₀H₁₄N₂S) is calculated to be 194.08777 Da. uni.lu An experimental HRMS analysis is expected to yield a mass measurement that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 195.09505 |

| [M+Na]⁺ | 217.07699 |

| [M-H]⁻ | 193.08049 |

| [M+NH₄]⁺ | 212.12159 |

This data is predicted and serves as a reference for expected experimental outcomes. uni.lu

Likely fragmentation pathways for this compound would include:

Loss of the ethyl group: Cleavage of the ethyl group from the phenyl ring would result in a fragment ion with a corresponding mass loss.

Cleavage of the thiourea group: Fragmentation within the thiourea moiety could lead to the formation of ions corresponding to the (2-ethyl-6-methylphenyl)amino group or the thiocarbonyl group.

Rearrangement reactions: Intramolecular rearrangements, which are common in mass spectrometry, could also contribute to the observed fragmentation pattern.

A detailed analysis of the tandem mass spectrometry (MS/MS) data would be required to definitively elucidate the fragmentation pathways and confirm the structure of the fragment ions.

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to be influenced by the presence of the phenyl ring and the thiourea group, which act as chromophores.

Generally, phenylthiourea (B91264) derivatives exhibit absorption maxima in the UV region. For instance, studies on pivaloylthiourea derivatives have shown two significant chromophores, C=O and C=S, with maximum absorptions around 230 nm and 290 nm, respectively. researchgate.net Similarly, 1,3-di(substituted-phenyl)-thiourea compounds show distinct UV-Vis spectra. researchgate.net The electronic transitions are typically of the π → π* and n → π* type, associated with the aromatic system and the non-bonding electrons on the sulfur and nitrogen atoms of the thiourea group.

Table 2: Expected UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Methanol (B129727)/Ethanol (B145695) | ~240-260 | To be determined experimentally | π → π* (aromatic) |

This data is hypothetical and based on the analysis of similar compounds.

The exact position and intensity of the absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the phenyl ring.

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about the molecule's absolute configuration, conformation, and intermolecular interactions.

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the molecule in the solid state, including the relative orientation of the 2-ethyl-6-methylphenyl group with respect to the thiourea moiety. For similar thiourea derivatives, the conformation is often stabilized by intramolecular hydrogen bonds. For example, in the crystal structure of 1-ethyl-3-(3-methoxyphenyl) thiourea, a monoclinic crystal system with the space group P21/n was observed. orientjchem.org

The crystal packing of this compound would be dictated by a network of intermolecular interactions. Given the presence of N-H groups (hydrogen bond donors) and the sulfur atom (hydrogen bond acceptor) in the thiourea moiety, hydrogen bonding is expected to play a significant role in the crystal lattice.

In many crystalline thiourea derivatives, intermolecular N-H···S hydrogen bonds are a common and crucial feature, often leading to the formation of dimers or extended chains. Additionally, π-stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal structure. The ethyl and methyl substituents on the phenyl ring may also influence the packing arrangement through steric effects and weaker C-H···π or van der Waals interactions. A detailed analysis of the crystal structure would reveal the specific network of these interactions, which are fundamental to understanding the supramolecular chemistry of this compound. Studies on related acyl-substituted thioureas have highlighted the importance of intermolecular hydrogen bonding (N–H⋯O, C–H⋯O, and C–H⋯S) in ensuring crystal stability. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Di(substituted-phenyl)-thiourea |

| 1-ethyl-3-(3-methoxyphenyl) thiourea |

Polymorphism and Solid-State Structural Variations of this compound

Currently, there is a notable absence of publicly available, detailed research findings specifically documenting the polymorphism and solid-state structural variations of this compound. Extensive searches of chemical databases and the scientific literature did not yield specific studies on the crystal structure, polymorphic forms, or detailed solid-state characterization of this particular compound.

While the study of polymorphism is a critical aspect of solid-state chemistry, particularly for thiourea derivatives which are known to exhibit this phenomenon, no experimental data regarding different crystalline forms of this compound has been reported. Thiourea compounds, in general, are recognized for their capacity to form various crystalline structures due to the flexibility of the C-N bond and their ability to form diverse intermolecular hydrogen bonding networks. These different solid-state arrangements can lead to polymorphs with distinct physical properties. However, without specific experimental evidence such as single-crystal X-ray diffraction data, powder X-ray diffraction patterns, or thermal analysis for this compound, a discussion of its specific polymorphic behavior remains speculative.

Similarly, a detailed analysis of the solid-state structural variations, including molecular conformation and intermolecular interactions within the crystal lattice of this compound, is contingent upon the availability of crystallographic data. Techniques such as Hirshfeld surface analysis, which are instrumental in elucidating intermolecular contacts, cannot be applied without a known crystal structure.

Future research efforts would be necessary to isolate and characterize any potential polymorphs of this compound. Such studies would likely involve crystallization under various conditions and characterization using a suite of solid-state analytical techniques to provide the foundational data for a comprehensive understanding of its solid-state chemistry.

Coordination Chemistry of 2 Ethyl 6 Methylphenyl Thiourea Derivatives

Design and Synthesis of Ligands based on the (2-Ethyl-6-methylphenyl)thiourea Scaffold

The synthesis of N,N'-disubstituted thiourea (B124793) ligands, including those derived from the this compound framework, is typically straightforward. A common and effective method involves the reaction of an isothiocyanate with a primary or secondary amine. For ligands based on the specified scaffold, this can be achieved by reacting 2-ethyl-6-methylaniline (B166961) with a desired isothiocyanate or, conversely, by treating 2-ethyl-6-methylphenyl isothiocyanate with an appropriate amine.

For instance, the general synthesis of N-phenyl-N'-[substituted phenyl] thiourea ligands is accomplished by refluxing phenyl isothiocyanate with a substituted aniline (B41778) in a suitable solvent like ethanol (B145695) for a few hours. Similarly, polydentate N,O,S-ligands incorporating thiourea fragments can be prepared through a two-step procedure where thiocarbamic chlorides are first synthesized from an amine and thiophosgene (B130339), and then reacted with another amine component. nih.gov Another established route is the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to produce an isocyanate intermediate, which then reacts with an amine via nucleophilic addition. These synthetic strategies offer a versatile platform for creating a diverse library of ligands with varied electronic and steric properties, pivotal for tuning the coordination and catalytic behavior of their subsequent metal complexes.

Metal Complex Formation and Characterization

Derivatives of this compound readily form complexes with a variety of transition metals. The synthesis generally involves reacting the thiourea ligand with a corresponding metal salt, often a chloride or acetate, in a 2:1 ligand-to-metal molar ratio. This reaction is typically carried out by stirring the components at room temperature in a solvent such as methanol (B129727) or ethanol, leading to the precipitation of the metal complex. Complexes with stoichiometries of both ML₂ and ML₂Cl₂ have been successfully synthesized and characterized.

Studies on structurally similar N,N'-disubstituted thioureas have demonstrated the formation of complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net For example, N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea, a close analog, has been used to synthesize complexes with Fe(II), Ni(II), Zn(II), Hg(II), and Cu(II). researchgate.net The synthesis of Cu(II) complexes with 1,3-disubstituted thiourea derivatives has also been reported, where two ligands coordinate to the Cu(II) center. nih.gov The formation of Cr(III) complexes with thiourea-type ligands often results in octahedral geometries. cardiff.ac.uk

The this compound scaffold is also suitable for coordinating with precious metals. Research has shown that thiourea derivatives bearing phosphine (B1218219) groups form stable complexes with gold (Au) and silver (Ag). nih.gov For instance, silver(I) complexes of the type [Ag(OTf)(PPh₃)] can be synthesized by reacting the phosphine-functionalized thiourea ligand with the silver salt in dichloromethane (B109758) at room temperature. nih.gov Similarly, gold(I) complexes can be prepared. nih.govmdpi.com

Furthermore, half-sandwich arene d⁶ metal complexes involving ruthenium (Ru), rhodium (Rh), and iridium (Ir) with pyridyl and pyrimidyl thiourea ligands have been reported, showcasing interesting bonding modes. nih.gov The synthesis of these organometallic complexes often involves reacting the thiourea ligand with metal dimers like [Cp*MCl₂]₂ (where M = Ir, Rh) to yield cationic metal complexes. waikato.ac.nz

The formation and structure of metal complexes with this compound derivatives are elucidated using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode of the ligand. A key indicator of coordination through the sulfur atom is the shift of the ν(C=S) stretching frequency to a lower wavenumber upon complexation. mdpi.com Conversely, a shift in the ν(C-N) band to a higher frequency suggests an increased double-bond character, resulting from the flow of electron density towards the metal ion. mdpi.com In cases of bidentate S,N coordination, the ν(N-H) band may disappear, indicating deprotonation. mdpi.com The appearance of new bands at lower frequencies can be assigned to M-S and M-O or M-N stretching vibrations, confirming the coordination. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic complexes. Upon coordination, shifts in the signals for protons and carbons near the donor atoms are observed. For example, a downfield shift of the thiocarbonyl carbon signal in the ¹³C NMR spectrum suggests coordination through the sulfur atom due to decreased electron density. mdpi.com For complexes with phosphine-containing thiourea ligands, ³¹P{¹H} NMR is particularly informative. A significant downfield shift of the phosphorus signal upon complexation confirms the coordination of the phosphorus atom to the metal center. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra typically show high-energy bands corresponding to π→π* intraligand transitions and lower energy bands for n→π* transitions. utm.my The appearance of new, often weaker, bands in the visible region for transition metal complexes can be attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of the coordination environment around the metal ion. utm.my

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and composition of the synthesized ligands and their metal complexes.

Table 1: Selected Spectroscopic Data for Thiourea Derivative Complexes

| Complex Type | Technique | Key Observation | Indication | Reference |

|---|---|---|---|---|

| Transition Metal Complexes | IR | Shift of ν(C=S) to lower frequency | Coordination via Sulfur | mdpi.com |

| Transition Metal Complexes | IR | Shift of ν(C-N) to higher frequency | Electron flow to metal | mdpi.com |

| Phosphine-containing Complexes | ³¹P{¹H} NMR | Downfield shift of P signal | Coordination via Phosphorus | nih.gov |

| Diamagnetic Complexes | ¹³C NMR | Downfield shift of C=S signal | Coordination via Sulfur | mdpi.com |

| Transition Metal Complexes | UV-Vis | New bands in visible region | d-d or LMCT transitions | utm.my |

Coordination Modes and Geometries of Thiourea Ligands

Thiourea derivatives are versatile ligands capable of adopting several coordination modes. researchgate.net The most common mode is as a neutral, monodentate ligand coordinating through the soft sulfur atom. mdpi.com However, they can also act as anionic bidentate chelating agents, coordinating through both a nitrogen and the sulfur atom (S,N-coordination) after deprotonation of an N-H group. mdpi.com In acylthiourea derivatives, bidentate coordination via the carbonyl oxygen and the thiocarbonyl sulfur (S,O-coordination) is also prevalent. semanticscholar.orgnih.gov

These varied coordination modes lead to a range of geometries for the resulting metal complexes.

Tetrahedral: For some Ni(II) complexes, a tetrahedral geometry is proposed based on magnetic and spectral data. amazonaws.com Silver(I) complexes with two bidentate thiourea ligands can also adopt a distorted tetrahedral geometry. nih.gov

Square Planar: Ni(II), Pd(II), and Pt(II) complexes frequently adopt a square planar geometry, particularly with bidentate ligands. researchgate.netamazonaws.com

Octahedral: High-spin Co(II) and Fe(II) complexes often exhibit octahedral coordination. amazonaws.com Cr(III) complexes also typically favor an octahedral arrangement. cardiff.ac.uk

The specific coordination mode and resulting geometry are influenced by factors such as the nature of the metal ion, the substituents on the thiourea ligand, the reaction conditions, and the presence of ancillary ligands. waikato.ac.nz

Magnetic Properties of Metal Complexes

Magnetic susceptibility measurements are a powerful tool for deducing the geometry and electronic structure of paramagnetic metal complexes. The effective magnetic moment (µ_eff) provides information about the number of unpaired electrons, which is characteristic of the metal ion's oxidation state and coordination environment.

For example, Ni(II) (d⁸) complexes can be either diamagnetic (square planar) or paramagnetic. A paramagnetic Ni(II) complex with a magnetic moment of approximately 4.4 BM is indicative of a tetrahedral structure with high orbital contribution. amazonaws.com Octahedral Ni(II) complexes typically show magnetic moments in the range of 2.9–3.4 BM. amazonaws.com

High-spin Co(II) (d⁷) complexes in an octahedral environment are expected to have magnetic moments between 4.3 and 5.2 BM. amazonaws.com Similarly, Cu(II) (d⁹) complexes are generally paramagnetic with a magnetic moment corresponding to one unpaired electron (typically ~1.7–2.2 BM). researchgate.net The study of magnetic properties, often in conjunction with electronic spectroscopy, is thus essential for the structural characterization of these coordination compounds. amazonaws.comresearchgate.net

Table 2: Typical Magnetic Moments for Metal Complexes with Thiourea-type Ligands

| Metal Ion | Electronic Configuration | Geometry | Typical µ_eff (Bohr Magnetons, BM) | Reference |

|---|---|---|---|---|

| Ni(II) | d⁸ | Tetrahedral | ~3.5 - 4.5 | amazonaws.com |

| Ni(II) | d⁸ | Octahedral | ~2.9 - 3.4 | researchgate.net |

| Co(II) | d⁷ | Octahedral (high-spin) | ~4.3 - 5.2 | amazonaws.com |

| Cu(II) | d⁹ | Various | ~1.7 - 2.2 | researchgate.net |

| Fe(II) | d⁶ | Octahedral (high-spin) | ~5.1 - 5.5 | amazonaws.com |

Electrochemical Properties and Redox Processes (e.g., Cyclic Voltammetry)

For instance, the electrochemical behavior of copper(II) and nickel(II) complexes with some N,N'-disubstituted phenyl thiourea ligands has been investigated in aprotic solvents. These studies indicate that the metal complexes can undergo redox processes. For example, the oxidation of copper complexes can lead to the formation of Cu(II)-benzylureate complexes researchgate.net. The redox properties of these complexes can be examined by techniques like cyclic voltammetry, which can also be used to study the catalytic activity of polymeric films formed from these complexes researchgate.net.

In general, thiourea derivatives can act as redox-active ligands. For example, certain thioureas with dimethylamino groups have been shown to be redox-active, undergoing one-electron oxidation to form persistent radical cations nih.gov. This redox activity can be transferred to the metal complexes they form. For example, a bis-amino-substituted N-heterocyclic carbene-derived thiourea complex of copper(I) chloride exhibits two reversible one-electron transfer processes at half-wave potentials (E1/2) of +0.71 V and +1.11 V versus SCE nih.gov. This demonstrates that the thiourea ligand itself can be an active participant in the redox chemistry of the complex nih.gov.

The table below summarizes representative electrochemical data for a copper(I) complex with a redox-active thiourea-derived ligand, which can serve as a model for understanding the potential electrochemical behavior of this compound complexes.

| Complex | Redox Process 1 (E1/2 vs. SCE) | Redox Process 2 (E1/2 vs. SCE) | Reference |

| [CuCl(IMes(NMe2)2)] | +0.71 V | +1.11 V | nih.gov |

This data is for a related thiourea derivative and not this compound.

The steric bulk introduced by the 2-ethyl-6-methylphenyl group in this compound would likely influence the electrochemical properties of its metal complexes by affecting the geometry around the metal center and the accessibility of the metal for electron transfer.

Theoretical Treatment of Metal-Ligand Bonding and Complex Stability (e.g., Hard and Soft Acid-Base Theory)

The stability and nature of bonding in metal complexes of this compound can be rationalized using theoretical concepts such as the Hard and Soft Acid-Base (HSAB) theory. This theory classifies Lewis acids (metal ions) and Lewis bases (ligands) as either "hard" or "soft" based on their polarizability, charge density, and the ionic versus covalent nature of their interactions fiveable.melibretexts.org. The fundamental principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases, leading to more stable complexes fiveable.melibretexts.orgwikipedia.org.

Thiourea and its derivatives are ambidentate ligands, possessing both a soft donor atom (sulfur) and a hard donor atom (nitrogen). The sulfur atom, being large and highly polarizable, is a soft base. In contrast, the nitrogen atom is smaller and less polarizable, making it a hard base adichemistry.combasjsci.edu.iq. This dual nature allows thiourea ligands to coordinate to a wide variety of metal ions.

The application of HSAB theory can predict the preferred coordination mode of this compound with different metal ions:

Soft Metal Ions: Soft metal ions, such as Ag(I), Au(I), Pd(II), and Pt(II), are expected to preferentially coordinate to the soft sulfur atom of the thiourea ligand, forming stable M-S bonds adichemistry.com. This is a common coordination mode observed for thiourea complexes with late transition metals.

Hard Metal Ions: Hard metal ions, such as Cr(III), Fe(III), and Co(III), would be expected to favor coordination with the hard nitrogen atom of the thiourea ligand adichemistry.com. However, coordination through sulfur is still common even for some borderline and hard metal ions.

Borderline Metal Ions: Metal ions with intermediate character, such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), can coordinate to either the sulfur or the nitrogen atom, and the preferred mode can be influenced by other factors like steric hindrance and the nature of other ligands in the coordination sphere.

The steric hindrance from the bulky 2-ethyl and 6-methyl substituents on the phenyl ring of this compound is a critical factor that will influence the stability and structure of its metal complexes. Steric and electronic variations at the nitrogen atoms of thiourea ligands are known to alter their coordination to metal centers and their chemical and physical properties nih.gov. In the case of this compound, the bulky substituents will likely disfavor coordination through the nitrogen atom and further promote coordination through the less sterically encumbered sulfur atom. This steric hindrance can also limit the number of ligands that can coordinate to a metal center, potentially favoring the formation of complexes with lower coordination numbers.

Studies on metal complexes with other sterically hindered thiourea ligands, such as N,N′-bis(2,6-diethylphenyl)thiourea, have shown the formation of four-coordinated monomeric complexes with divalent metals like Co(II), Ni(II), Pd(II), and Zn(II) nih.gov. In these complexes, the metal ion is coordinated by two sulfur atoms from the two bulky thiourea ligands and two halide atoms nih.gov. This suggests that metal complexes of this compound are likely to adopt similar structures where the ligand coordinates through the sulfur atom.

The table below provides a classification of relevant species according to the HSAB theory.

| Species | Type | Classification |

| Ag+, Au+, Pd2+, Pt2+ | Lewis Acid | Soft |

| Cr3+, Fe3+, Co3+ | Lewis Acid | Hard |

| Fe2+, Co2+, Ni2+, Cu2+, Zn2+ | Lewis Acid | Borderline |

| R-S-C(=S)-NHR' (Sulfur atom) | Lewis Base | Soft |

| R-S-C(=S)-NHR' (Nitrogen atom) | Lewis Base | Hard |

Theoretical calculations, such as Density Functional Theory (DFT), can provide further insights into the electronic structure, bonding, and stability of these complexes. Such studies on related thiourea complexes have been used to predict their geometries and vibrational frequencies researchgate.netmdpi.com.

Reaction Mechanisms and Reactivity Studies Involving 2 Ethyl 6 Methylphenyl Thiourea

General Reactivity of the Thiourea (B124793) Functional Group

The reactivity of the thiourea moiety is diverse, stemming from the properties of its sulfur and nitrogen atoms. The thiocarbonyl group (C=S) is the primary driver of its chemical behavior. vedantu.com Compared to its oxygen analog, urea (B33335), the C=S double bond is weaker and more polarizable, making the sulfur atom a soft nucleophile. vedantu.comwikipedia.org

Key aspects of its general reactivity include:

Nucleophilicity : The sulfur atom is highly nucleophilic, readily participating in reactions with electrophiles. For instance, it reacts with alkyl halides to form isothiouronium salts, which can be subsequently hydrolyzed to thiols. byjus.com

Tautomerism : Thioureas can exist in thione (C=S) and thiol (C-SH) tautomeric forms. For most thioureas, the thione form is predominant, but the thiol form, known as isothiourea, can be significant in certain substituted derivatives and reaction pathways. wikipedia.org

Hydrogen Bonding : The N-H protons of the thiourea group are effective hydrogen bond donors. This ability is central to its role in organocatalysis and the formation of stable crystal lattice structures through intermolecular hydrogen bonds. wikipedia.orgrsc.org Thioureas are generally considered stronger hydrogen-bond donors than their urea counterparts. wikipedia.orgwikipedia.org

Complexation : The sulfur atom acts as a soft ligand, forming stable complexes with a variety of metal ions, particularly soft metals. rsc.organnexechem.com

Oxidation Mechanisms of Thiourea Derivatives

Thiourea derivatives are susceptible to oxidation, and the resulting products are highly dependent on the oxidant used and the reaction conditions. researchgate.net The sulfur atom is the typical site of initial oxidation.

A common oxidation pathway for N-substituted thioureas involves the formation of a formamidine (B1211174) disulfide. This occurs through the coupling of two thiourea molecules via a disulfide bridge. The mechanism generally proceeds through a radical or an ionic intermediate, depending on the oxidant. For example, oxidation with mild agents like hydrogen peroxide or halogens often leads to these disulfide derivatives.

Further or more aggressive oxidation can lead to a variety of products, including:

Sulfinic and Sulfonic Acids : Stronger oxidation can cleave the C-S bond or further oxidize the sulfur atom to higher oxidation states, yielding sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H).

Urea Derivatives : Under certain oxidative conditions, the sulfur atom can be replaced by an oxygen atom, converting the thiourea into the corresponding urea derivative, with the sulfur being eliminated as an oxide or sulfate. researchgate.net

Cyclized Products : Oxidative cyclization is a key reaction, particularly for N-aryl thioureas, leading to heterocyclic systems like benzothiazoles. ekb.egresearchgate.net This often involves an intramolecular electrophilic attack of the oxidized sulfur onto the aromatic ring.

The oxidation of N-aryl-N'-acylthioureas has been studied, revealing that the reaction conditions dictate the formation of various heterocyclic products, such as benzothiazoles or guanidines. researchgate.net For (2-Ethyl-6-methylphenyl)thiourea, oxidation would be expected to initially form the corresponding formamidine disulfide, with the potential for intramolecular cyclization onto the phenyl ring under specific conditions.

Hydrolysis Pathways and Stability Considerations

Thioureas are generally stable compounds, but they can undergo hydrolysis under acidic or basic conditions, although typically requiring harsh conditions like elevated temperatures. ekb.eg The stability of this compound would be influenced by the steric hindrance provided by the ortho-ethyl and -methyl groups, which may protect the thiocarbonyl carbon from nucleophilic attack.

The hydrolysis of the isothiourea tautomer or its S-alkylated derivative (isothiouronium salt) is a more mechanistically studied process. Research on arylmethylisothioureas has shown that their hydrolysis proceeds via an SN1 mechanism, involving the formation of a carbocation intermediate and thiourea as the leaving group. datapdf.comuconn.edu The rate of this reaction is highly dependent on the stability of the carbocation formed. While this applies to S-alkylated derivatives, the direct hydrolysis of the thiourea itself is less facile. In neutral aqueous solutions, thioureas are generally stable. nih.gov

Cyclization Reactions to Form Heterocyclic Systems

N-aryl thioureas are valuable precursors for the synthesis of a wide range of sulfur- and nitrogen-containing heterocycles. tandfonline.commdpi.com The presence of the 2-ethyl-6-methylphenyl group makes this compound a prime candidate for intramolecular cyclization reactions.

One of the most important cyclization reactions is the formation of benzothiazoles . The Hugershoff reaction, for example, involves the oxidative cyclization of an N-arylthiourea with reagents like bromine in an inert solvent. The proposed mechanism involves electrophilic attack by the oxidant on the sulfur atom, followed by an intramolecular electrophilic substitution onto the aryl ring and subsequent elimination.

Other common cyclization reactions include:

Thiazole (B1198619) Synthesis : Condensation with α-haloketones (Hantzsch thiazole synthesis) is a classic method where the thiourea sulfur acts as a nucleophile to displace the halide, followed by cyclization.

Thiadiazole Formation : Oxidative cyclization can also lead to thiadiazole derivatives under specific conditions. ekb.eg

Iminothiazolidinone Synthesis : Reaction with bromoacyl bromides can yield iminothiazolidinones through a controlled cyclization process. researchgate.net

The table below summarizes some common cyclization reactions applicable to N-aryl thioureas.

| Reaction Name/Type | Reactant(s) | Product Type | General Conditions |

| Hugershoff Synthesis | N-Aryl Thiourea | 2-Aminobenzothiazole | Oxidant (e.g., Br₂, SO₂Cl₂) |

| Hantzsch Synthesis | Thiourea + α-Haloketone | 2-Aminothiazole (B372263) | Base or heat |

| Jacobson Synthesis | N-Aryl Thiourea | 2-Aminobenzothiazole | Sulfuric acid |

| Oxidative Cyclization | N,N'-Disubstituted Thiourea | Thiazole or Thiadiazole | Oxidant (e.g., Br₂/AcOH) ekb.eg |

| Condensation | Thiourea + Dicarbonyl Compound | Pyrimidine-2-thiones | Acid or base catalysis |

Biological Activity Research on 2 Ethyl 6 Methylphenyl Thiourea Derivatives Mechanistic Focus

Enzyme Inhibition Studies and Mechanisms

Derivatives of (2-Ethyl-6-methylphenyl)thiourea have been identified as potent inhibitors of several key enzymes, with studies often delving into the kinetic and structural basis of their inhibitory action.

α-Glucosidase is a crucial enzyme in carbohydrate metabolism, responsible for breaking down disaccharides and polysaccharides into glucose. scienceopen.com Its inhibition is a key therapeutic strategy for managing postprandial hyperglycemia in diabetes mellitus. scienceopen.com Thiourea (B124793) derivatives have emerged as effective inhibitors of this enzyme.

Research has shown that the inhibitory potential of these compounds is influenced by their specific structural features. In one study screening various thiourea derivatives, a compound designated as "Compound 1" was found to be particularly active against α-glucosidase. researchgate.net Another investigation into novel thiourea derivatives identified compound AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea) as a highly potent inhibitor, achieving 86% inhibition of α-glucosidase with an IC50 value of 47.9 μM. researchgate.net Further studies on related structures, such as 1,2,4-triazole (B32235) derivatives, have demonstrated inhibitory activities exceeding that of the standard drug, acarbose. acs.org

Table 1: α-Glucosidase Inhibition by Thiourea Derivatives

| Compound | Description | Inhibition / IC50 | Reference |

|---|---|---|---|

| Compound 1 | Symmetric thiourea derivative | Active inhibitor | researchgate.net |

| AH | 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | 86% inhibition; IC50 = 47.9 μM | researchgate.net |

| AF | 1-(2,4-dichlorophenyl)-3-(4-ethylphenyl) thiourea | 75 ± 1.2% inhibition | researchgate.net |

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.comnih.gov Its activity is implicated in pathologies caused by bacteria like Helicobacter pylori and Proteus mirabilis. mdpi.comnih.gov Thiourea and its derivatives are well-established urease inhibitors, often serving as reference compounds in related studies. acs.org A patent for 1-(2-Ethyl-6-methylphenyl)-3-(propargylamidino) thiourea highlights the interest in this specific scaffold for its potential anti-ulcerogenic properties, which are often linked to urease inhibition. google.com

Kinetic studies are crucial for understanding the mechanism of inhibition. Research on various thiourea derivatives has revealed different modes of action. For instance, N1-benzoyl,N2-aryl-thioureas are typically classified as mixed-type inhibitors. nih.gov Kinetic analysis using Lineweaver-Burk plots has confirmed mixed-type inhibition for some derivatives, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Other derivatives have been shown to act as non-competitive or competitive inhibitors. mdpi.comacs.org For example, one study found a derivative exhibiting non-competitive inhibition with a dissociation constant (Ki') value of 0.80 µM, while another showed mixed-type inhibition with Ki and Ki' values of 0.20 µM and 0.60 µM, respectively. mdpi.com

Table 2: Urease Inhibition by Thiourea Derivatives

| Compound Series | Inhibition Mechanism | IC50 Range / Ki Values | Reference |

|---|---|---|---|

| Benzenesulfonohydrazide derivatives | Mixed and Competitive | IC50: 1.11 - 4.89 μM | acs.org |

| (Thio)barbituric phenoxy-N-phenylacetamides | Not specified | IC50: 0.69 - 2.47 μM | acs.org |

| Compound 7c | Mixed-type | Ki = 0.20 µM; Ki' = 0.60 µM | mdpi.com |

Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerases that control DNA topology during replication, transcription, and chromosome segregation. researchgate.netnih.gov They are validated targets for a wide range of antibiotics. researchgate.netnih.gov Thiourea derivatives have been investigated as a novel class of inhibitors for these enzymes.

The mechanism of action for many inhibitors involves trapping a key intermediate in the enzyme's catalytic cycle, the DNA-cleavage complex, which leads to lethal double-strand breaks in the bacterial chromosome. nih.govwhiterose.ac.uk Research on indole-derived thioureas has demonstrated this precise mechanism. Specifically, 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea was found to inhibit the decatenation activity of S. aureus topoisomerase IV and the supercoiling activity of S. aureus DNA gyrase. mdpi.comnih.gov Molecular docking studies have further elucidated the binding interactions, predicting the affinity and orientation of thiourea derivatives within the enzyme's active site, often targeting the DNA gyrase B subunit. semanticscholar.orgmdpi.com

Esterases are a broad class of hydrolase enzymes that split esters into an acid and an alcohol. This group includes the critically important cholinesterases. Studies on symmetric thiourea derivatives have demonstrated their capacity for in vitro inhibition of key esterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net In these screenings, a specific derivative, referred to as compound 1, was identified as the most potent inhibitor against both AChE and BuChE. researchgate.net

Acetylcholinesterase (AChE) is a serine hydrolase that terminates nerve impulses by catalyzing the breakdown of the neurotransmitter acetylcholine. tandfonline.com Its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. Numerous thiourea derivatives have been synthesized and evaluated as potent AChE inhibitors.

Coumarin-linked thiourea derivatives have shown particularly strong inhibitory activity against both AChE and its related enzyme, butyrylcholinesterase (BuChE). nih.gov For example, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea and 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea were found to be powerful inhibitors with IC50 values in the nanomolar range (0.04 and 0.06 μM, respectively). nih.gov Similarly, benzothiazole-based derivatives have demonstrated inhibitory activity significantly higher than the standard drug rivastigmine. nih.gov Kinetic studies on certain tetracyclic thienopyrimidines, synthesized from thiourea precursors, have characterized their interaction with AChE as a hyperbolic mixed-type inhibition. tandfonline.com

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Thiourea Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | AChE & BuChE | 0.04 μM | nih.gov |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | AChE & BuChE | 0.06 μM | nih.gov |

| 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione | Not specified | 1.66 μmol/L | nih.gov |

Antimicrobial Activity Mechanisms

The antimicrobial effects of this compound derivatives are often a direct consequence of the enzyme inhibition detailed previously. The inhibition of DNA gyrase and topoisomerase IV is a primary mechanism of antibacterial action, leading to the disruption of essential cellular processes and bacterial cell death. mdpi.comnih.gov

Beyond direct enzyme poisoning, thiourea derivatives employ other mechanisms to combat microbial growth. A significant area of research is their ability to disrupt biofilm formation, a key virulence factor for many pathogenic bacteria. Derivatives incorporating a 2-aminothiazole (B372263) scaffold have been shown to effectively inhibit biofilm formation in both standard and methicillin-resistant strains of S. epidermidis. jst.go.jp Similarly, N-acyl thiourea derivatives have demonstrated anti-biofilm activity against E. coli. nih.gov

Structure-activity relationship studies have revealed that specific chemical modifications can enhance antimicrobial potency. The presence and position of halogen atoms on the phenyl ring are often critical for activity. jst.go.jp For instance, fluorinated benzoylthiourea (B1224501) derivatives bearing a single fluorine atom showed the best antibacterial effect, while those with a trifluoromethyl group were correlated with strong antibiofilm activity. semanticscholar.org Other studies have shown that some thiouracil derivatives can interfere with protein synthesis by inhibiting the SecA enzyme, presenting another pathway for their antimicrobial effects. nih.gov

Table 4: Antimicrobial Activity and Mechanisms of Thiourea Derivatives

| Derivative Series | Target Organism(s) | Mechanism/Key Finding | Reference |

|---|---|---|---|

| Indole-derived thioureas | S. aureus | Inhibition of Topoisomerase IV and DNA Gyrase | mdpi.comnih.gov |

| Thioureas with 2-aminothiazole | S. epidermidis | Inhibition of biofilm formation | jst.go.jp |

| N-acyl thioureas | E. coli | Anti-biofilm activity | nih.gov |

| Fluorinated benzoylthioureas | Bacteria and Fungi | Antibacterial, antifungal, and antibiofilm activity correlated with fluorine/trifluoromethyl substituents | semanticscholar.org |

Antibacterial Mechanisms

Thiourea derivatives are recognized for their antibacterial properties. mdpi.com The mechanisms behind this activity are multifaceted. One key mechanism involves the disruption of bacterial cell walls, a process enhanced by the lipophilicity of the compound, which is influenced by the presence of alkyl chains. Some thiourea derivatives have shown the ability to inhibit the growth of bacteria such as E. coli and S. aureus.

A notable antibacterial mechanism of certain thiourea derivatives is the inhibition of crucial bacterial enzymes. For instance, specific indole-derived thioureas have been found to inhibit S. aureus topoisomerase IV decatenation activity and S. aureus DNA gyrase supercoiling activity. nih.govresearchgate.net These enzymes are essential for DNA replication, and their inhibition leads to bacterial death.

Furthermore, some N-acyl thiourea derivatives are believed to exert their antibacterial effects by binding to the active site of the enzyme enoyl ACP reductase (FabI) in E. coli, an enzyme vital for fatty acid synthesis. mdpi.com Other thiourea derivatives have demonstrated potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the NAD+/NADH homeostasis. nih.gov

The following table provides a summary of the antibacterial activity of selected thiourea derivatives.

| Compound/Derivative | Target Organism(s) | Mechanism of Action | Reference(s) |

| Indole-derived thiourea | S. aureus | Inhibition of topoisomerase IV and DNA gyrase | nih.govresearchgate.net |

| N-acyl thiourea derivatives | E. coli | Binding to enoyl ACP reductase (FabI) | mdpi.com |

| Thiourea derivative TD4 | MRSA, S. epidermidis, E. faecalis | Disruption of NAD+/NADH homeostasis | nih.gov |

| General thiourea derivatives | E. coli, S. aureus | Disruption of microbial cell walls |

Antifungal Mechanisms

The antifungal activity of thiourea derivatives has also been a subject of investigation. While the precise mechanisms are still being fully elucidated, it is understood that these compounds can inhibit the growth of various fungal species. nih.govmdpi.com

Research on thiourea derivatives of 2-thiophenecarboxylic acid has shown a notable inhibitory effect on the biofilm growth and microbial adherence of Candida auris, a multidrug-resistant fungus. mdpi.com The structural features of these derivatives, particularly the position of methyl groups on the aromatic ring, appear to significantly influence their antifungal and antioxidant activities. mdpi.com The ortho-methylated derivative, in particular, has demonstrated the highest antifungal activity in these studies. mdpi.com

Anti-biofilm Activity

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to antimicrobial agents. Several thiourea derivatives have demonstrated promising anti-biofilm activity.

For example, certain thiourea derivatives incorporating a 2-aminothiazole scaffold have been shown to effectively inhibit the biofilm formation of both methicillin-resistant and standard strains of S. epidermidis. jst.go.jp Similarly, N-acyl thiourea derivatives have exhibited anti-biofilm activity against E. coli. nih.gov The presence of a halogen atom, particularly at the 3rd position of the phenyl group, has been identified as a significant factor for this antimicrobial and anti-biofilm activity. jst.go.jp

Copper(II) complexes with certain thiourea derivatives have also shown good inhibitory activity against S. epidermidis biofilm formation. researchgate.net

Here is a table summarizing the anti-biofilm activity of some thiourea derivatives:

| Compound/Derivative | Target Organism | Key Finding | Reference(s) |

| Thiourea derivatives with 2-aminothiazole | S. epidermidis (including MRSE) | Effective inhibition of biofilm formation. Halogen at the 3rd position of the phenyl group is important. | jst.go.jp |

| N-acyl thiourea derivatives | E. coli ATCC 25922 | Benzothiazole and 6-methylpyridine moieties showed the best activity. | nih.gov |

| Cu(II) complexes with thiourea derivatives | S. epidermidis | Good biofilm inhibitory activity. | researchgate.net |

Antiviral Activity Mechanisms (e.g., Anti-HIV-1)

Thiourea derivatives have been extensively studied for their antiviral properties, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). nih.govjst.go.jp These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the virus's replication, thereby inhibiting its function. oup.com

Specific indole-derived thioureas have demonstrated potent activity against wild-type HIV-1 and its variants with clinically relevant mutations. nih.govresearchgate.net The thiourea scaffold is considered to have significant potential for developing antiviral agents. nih.govresearchgate.net Some thiourea derivatives of 1,3-thiazole have also shown activity against HIV-1 and Coxsackievirus B5. jst.go.jp However, it is important to note that not all thiourea derivatives exhibit selective anti-HIV-1 activity. mdpi.com

Antioxidant Activity Mechanisms (e.g., DPPH Radical Scavenging)

Many thiourea derivatives have been shown to possess antioxidant properties. mdpi.com A primary mechanism for this activity is their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. hueuni.edu.vn This scavenging activity is often evaluated through assays where the thiourea derivative donates a hydrogen atom to the radical, leading to its neutralization. hueuni.edu.vn The change in color of the DPPH solution from purple to yellow is a visual indicator of this radical scavenging activity. hueuni.edu.vn

Theoretical studies suggest that the hydrogen atom transfer (HAT) mechanism is the predominant pathway for the free radical scavenging activity of thiourea derivatives. hueuni.edu.vn The antioxidant capacity can be influenced by the concentration of the thiourea derivative. hueuni.edu.vn

Certain N-acyl thiourea derivatives have also demonstrated antioxidant capacity in DPPH assays. mdpi.comnih.gov The position of substituents, such as methyl groups on the phenyl ring, can significantly influence the antioxidant activity of these compounds. mdpi.com For instance, some studies have found that specific substitutions can enhance the reducing potential against free radicals in both DPPH and ABTS assays.

Below is a table highlighting the antioxidant activity of some thiourea derivatives:

| Derivative Type | Assay | Key Finding | Reference(s) |

| 1,3-bis(3,4-dichlorophenyl)thiourea | DPPH, ABTS | Strong antioxidant activity with high reducing potential. | mdpi.com |

| N-acyl thiourea with 6-methylpyridine | DPPH | Exhibited the highest antioxidant capacity among tested derivatives. | mdpi.comnih.gov |

| Thiourea derivatives of 2-thiophenecarboxylic acid | DPPH, FRAP, TEAC | The position of the methyl radical significantly influences antioxidant activity. | mdpi.com |

| 1-(2-aminoethyl) thiourea and related compounds | Cumene oxidation | Inhibit autooxidation by scavenging cumylperoxy radicals. | rdd.edu.iq |

Cytotoxic Activity Mechanisms (for derivatives, e.g., pro-apoptotic pathways, interleukin-6 modulation, specific protein/signaling pathway inhibition)

Thiourea derivatives have been investigated for their cytotoxic effects against various cancer cell lines. biointerfaceresearch.com The mechanisms underlying this activity are diverse and often involve the induction of apoptosis (programmed cell death), modulation of inflammatory pathways, and inhibition of specific proteins and signaling pathways crucial for cancer cell survival and proliferation.

Several halogenated phenyl-containing thiourea derivatives have demonstrated significant cytotoxic action. nih.gov Their mechanisms of action can include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR) kinase, and acetylcholinesterase. nih.gov Some derivatives have been shown to induce apoptosis in cancer cells while being less toxic to normal cells. biointerfaceresearch.com For example, certain compounds have been found to induce late apoptosis in colon cancer cell lines. nih.gov

Furthermore, some thiourea derivatives act as inhibitors of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer progression. nih.gov By decreasing the secretion of IL-6, these compounds can potentially mitigate the inflammatory environment that supports tumor growth. nih.gov

Other identified mechanisms of cytotoxic activity include the inhibition of K-Ras protein and the Wnt/β-catenin signaling pathway. nih.gov A class of thiourea derivatives known as Flex-Hets can induce apoptosis in cancer cells independently of retinoic acid receptors. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activities and for designing more potent and selective compounds.

For antibacterial and anti-biofilm activity , the presence and position of certain substituents on the phenyl ring are critical. For instance, a halogen atom, especially at the 3rd position of the phenyl ring, has been found to be important for the anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. jst.go.jp

In the context of antiviral activity , particularly against HIV-1, modifications to the side chains of thiourea derivatives have been explored. For example, in analogs of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), the substitution of the terminal hydroxy group and the rigidity of the side chain have been investigated. acs.org Incorporating an aromatic ring at the end of an acyclic side chain has, in some cases, led to increased potency. acs.org

For cytotoxic activity , the nature, location, and number of substituents on the phenyl ring of the thiourea branch play a significant role. nih.gov Studies have shown that the incorporation of two halogen atoms, such as chlorine or fluorine, in the para-position of the benzene (B151609) ring can lead to a more pronounced cytotoxic effect. nih.gov The introduction of an electron-donating methyl group in place of a halogen has been observed to decrease bioactivity. nih.gov The type of linker between thiourea moieties in bis-thiourea derivatives also significantly affects cytotoxicity. biointerfaceresearch.com

Regarding antioxidant activity , the position of methyl groups on the aromatic ring can significantly influence the radical scavenging capacity of thiourea derivatives. mdpi.com

The lipophilicity, electronic, and steric properties imparted by substituents are key determinants of the biological activity of these compounds. analis.com.my For example, the presence of a p-methoxy group on a benzoyl moiety and a p-fluoro group on a phenyl ring has been shown to enhance cytotoxic activity due to a combination of resonance and inductive effects. analis.com.my

Advanced Applications of 2 Ethyl 6 Methylphenyl Thiourea and Its Derivatives

Catalysis (beyond synthesis)

The catalytic prowess of (2-Ethyl-6-methylphenyl)thiourea and related thiourea (B124793) derivatives extends beyond simple synthesis, playing a crucial role in both organocatalysis and metal-catalyzed processes. These compounds can act as powerful catalysts, facilitating a range of organic transformations. acs.orguni-giessen.de

Organocatalytic Applications (e.g., asymmetric transformations)

Thiourea derivatives have emerged as significant organocatalysts, capable of activating substrates through the formation of strong hydrogen bonds. acs.orguni-giessen.de This ability is central to their application in various asymmetric transformations, where the creation of specific stereoisomers is desired. Bifunctional amine-thioureas, in particular, have been designed to leverage synergistic activation via multiple hydrogen bonds for asymmetric carbon-carbon, carbon-nitrogen, and carbon-sulfur bond-forming reactions under mild conditions. researchgate.net

The development of chiral thiourea catalysts has enabled enantioselective reactions, such as the Michael addition, aldol (B89426) reactions, and Mannich reactions. acs.orgresearchgate.netd-nb.info For instance, the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine is a large-scale industrial asymmetric catalytic process for producing the agrochemical (S)-metolachlor. researchgate.netresearchgate.net The success of these reactions often relies on the catalyst's ability to create a well-organized chiral environment around the reactants. While specific data on this compound in these exact transformations is not extensively detailed in the provided results, the broader class of thiourea derivatives demonstrates a strong precedent for such applications. acs.orgresearchgate.net

Metal-Catalyzed Processes

Thiourea derivatives can also function as ligands in metal-catalyzed reactions. Their sulfur and nitrogen atoms can coordinate with metal centers, influencing the catalyst's activity and selectivity. eie.gruobasrah.edu.iqresearchgate.net For example, thiosemicarbazones, which share the thiourea core, have been used as ligands in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. eie.gr

Ruthenium complexes incorporating thiosemicarbazone ligands derived from 2-diphenylphosphino benzaldehyde (B42025) have shown catalytic activity in the N-alkylation of heteroaromatic amines with alcohols. eie.gr Furthermore, the reaction of N-ferrocenoyl-N'-arylalkylthioureas with copper(II) chloride has led to the formation of copper(I) complexes, indicating the role of thiourea ligands as reducing agents due to the high affinity of the sulfur atom for copper(I). uobasrah.edu.iq The coordination of thiourea derivatives to metals like nickel and copper can result in complexes with defined geometries, such as square-planar or octahedral, which are crucial for their catalytic performance. researchgate.netresearchgate.net

Corrosion Inhibition Studies

Thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. jmaterenvironsci.comampp.orgonepetro.org The inhibitory action stems from the adsorption of the thiourea molecules onto the metal surface, forming a protective barrier against corrosive agents. jmaterenvironsci.comresearchgate.net

The presence of heteroatoms like sulfur and nitrogen, along with π-electrons in the phenyl ring of compounds like this compound, facilitates strong adsorption onto the metal surface. jmaterenvironsci.com The sulfur atom, in particular, is easily protonated in acidic solutions and acts as a strong electron donor, leading to robust adsorption on the metal. jmaterenvironsci.com Studies on various thiourea derivatives have consistently shown high inhibition efficiencies, which can vary with inhibitor concentration, temperature, and the nature of the corrosive medium. researchgate.netacs.org

Potentiodynamic polarization studies have revealed that thiourea derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The adsorption of these inhibitors on steel surfaces has been found to follow various isotherms, including the Langmuir and Temkin adsorption isotherms, indicating a monolayer coverage and interaction between the adsorbed molecules. researchgate.nettandfonline.comscu.edu.cn

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-2-thiourea (DPTU) | Low Carbon Steel | 1.0 M HCl | 93.1 | acs.org |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | Low Carbon Steel | 1.0 M HCl | 97.2 | acs.org |

| N-naphthyl-N′-phenylthiourea | Cold-rolled Steel | 0.5 M H₂SO₄ | 96.0 | acs.org |

| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | Mild Steel | 0.5 M HCl | 91.08 | researchgate.net |

| Phenyl thiourea (PHTU) | 20# Steel | 15% HCl | >83 | scu.edu.cn |

| Benzoyl thiourea (BOTU) | 20# Steel | 15% HCl | >83 | scu.edu.cn |

Chemosensing and Molecular Recognition

The ability of the thiourea functional group to form strong and specific hydrogen bonds makes its derivatives, including this compound, excellent candidates for applications in chemosensing and molecular recognition. usc.educore.ac.uk These compounds can act as receptors for various analytes, particularly anions, through hydrogen bonding interactions. usc.educore.ac.uktandfonline.com

The design of thiourea-based receptors often incorporates a signaling unit, such as a chromophore or fluorophore, which changes its optical properties upon binding with a target analyte. nih.gov This change allows for the visual or spectroscopic detection of the analyte. For instance, thiourea derivatives have been developed as colorimetric sensors for anions like fluoride, where binding leads to a distinct color change. core.ac.uknih.gov

The selectivity of these receptors can be tuned by modifying the structure of the thiourea derivative. usc.edu The geometry and electronic properties of the receptor determine its affinity for specific anions. Studies have shown that thiourea-based receptors can exhibit high affinity for basic anions. nih.gov The interaction primarily involves the hydrogen atoms of the thiourea and any other hydrogen bond donor groups present in the molecule. core.ac.uknih.gov The versatility of thiourea derivatives allows them to be used for the detection of both cations and anions, making them highly adaptable as chemosensors. researchgate.net

| Receptor | Target Anion | Detection Method | Key Interaction | Reference |

|---|---|---|---|---|

| Thiourea-based receptors with pyridine (B92270) and amine units | Fluoride (F⁻) | UV-vis (Colorimetric) | Hydrogen bonding from amino and thiourea groups | nih.gov |

| Urea (B33335)/Thiourea derivatives | Various anions (e.g., Cl⁻, CH₃CO₂⁻, H₂PO₄⁻) | Spectrophotometric titration | Hydrogen bonding | core.ac.uk |

| 1-Hexanoyl-3-(4-p-tolylethynylphenyl)-thiourea | Benzene (B151609) | Molecular Sensing | Binding via thione or carbonyl groups | conicet.gov.ar |

Development in Advanced Materials

The unique properties of thiourea derivatives are being harnessed in the development of advanced materials with tailored functionalities.

Anion Receptors: A significant area of development is their use as anion receptors. usc.edutandfonline.com The thiourea motif is a prominent binding site in the field of anion receptor chemistry due to its ability to form two hydrogen bonds with anions of complementary geometry. usc.edu This has led to the design of a plethora of organic molecules with applications in crystal engineering and the development of functional materials. usc.eduresearchgate.net By tethering these receptors to polymer supports, surface-bound anion sensors can be created. tandfonline.com

Non-ionic Surfactants: Thiourea-based compounds have also been synthesized and investigated as non-ionic surfactants. ias.ac.inresearchgate.net These surfactants can exhibit low critical micelle concentrations (CMC), making them economically and environmentally attractive for applications such as cleaning. ias.ac.inresearchgate.net The solubility and stability of these surfactants can be influenced by temperature and the nature of the solvent. researchgate.netscirp.org Some thiourea-based non-ionic surfactants have also shown potential as corrosion inhibitors and possess antimicrobial properties, highlighting their multifunctional nature. researchgate.netpsu.edu For instance, a novel thiourea-based non-ionic surfactant, 1-(4-chlorophenyl)-3-dodecanoylthiourea, demonstrated a low CMC in ethanol (B145695) and hexane. ias.ac.in Another study reported the synthesis of six new thiourea-based non-ionic surfactants with varying solubilities and antimicrobial activities. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (2-Ethyl-6-methylphenyl)thiourea, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves reacting 2-ethyl-6-methylaniline with a thiocarbonyl reagent (e.g., thiophosgene) under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions. A two-step protocol is recommended: (i) formation of the intermediate isothiocyanate, followed by (ii) coupling with an amine derivative. Solvent choice (e.g., dichloromethane) and inert atmospheres (N₂/Ar) improve stability. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- FT-IR : Identify ν(C=S) at ~1200–1250 cm⁻¹ and ν(N-H) at ~3100–3300 cm⁻¹.

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.2 ppm) and thiourea carbons (δ ~180 ppm for C=S).

- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include R₁ < 0.05, wR₂ < 0.10, and goodness-of-fit (GOF) ~1.0. Prefer low-temperature (100 K) data collection to minimize thermal motion artifacts .

Q. How can researchers assess the biological activity of this compound in vitro?

Standard assays include:

- Anticancer activity : MTT assay (IC₅₀ determination) against cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure.

- Antimicrobial screening : Agar diffusion (MIC/MBC) against Gram+/Gram– bacteria.

- Enzyme inhibition : Kinase/phosphatase inhibition assays (e.g., spectrophotometric detection of ADP release). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for thiourea derivatives be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies:

- Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside MTT).

- Standardize solvent (DMSO concentration ≤0.1%) and control for compound stability (HPLC purity checks).

- Apply structure-activity relationship (SAR) analysis to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

- Docking (AutoDock Vina) : Use PDB structures (e.g., EGFR kinase) and optimize ligand protonation states with MarvinSketch.

- DFT (B3LYP/6-31G(d,p)) : Calculate electrostatic potential maps to identify hydrogen-bonding sites (thiourea S and N atoms).

- Molecular dynamics (GROMACS) : Simulate ligand-protein binding over 100 ns to assess stability (RMSD < 2 Å). Validate with MM-PBSA binding free energy calculations .

Q. How does thermal instability of thiourea derivatives impact experimental design?

At >170°C, thiourea isomerizes to ammonium thiocyanate, altering reactivity. To prevent decomposition:

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Directing groups : The 2-ethyl-6-methylphenyl group directs electrophiles (e.g., NO₂⁺) to the para position relative to the thiourea moiety.

- Solvent effects : Polar aprotic solvents (DMF) enhance nitration selectivity.

- Catalysts : Use FeCl₃ for Friedel-Crafts alkylation. Confirm regiochemistry via NOE NMR or X-ray .

Q. How can researchers elucidate the mechanism of enzyme inhibition by this compound?

- Kinetic studies : Measure Vₘₐₓ/Kₘ changes under varying substrate/ligand concentrations. Competitive inhibition shows linear Lineweaver-Burk plots intersecting the y-axis.

- Fluorescence quenching : Monitor tryptophan residue emission (λₑₓ=280 nm) to detect binding-induced conformational changes.

- Isothermal titration calorimetry (ITC) : Determine ΔH and ΔS of binding to infer hydrophobic/ionic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.